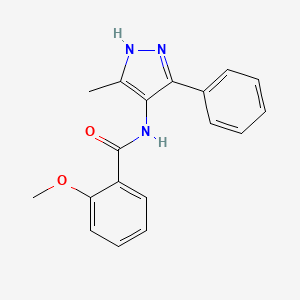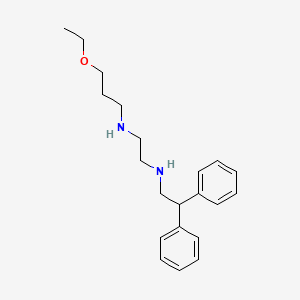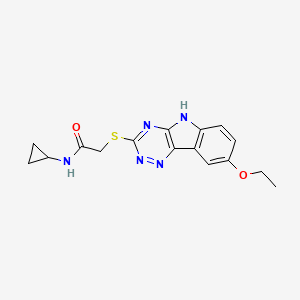
acetic acid;(3S)-tridec-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido acético; (3S)-tridec-1-in-3-ol: es un compuesto que combina las propiedades del ácido acético y un alcohol quiral con un grupo alquino. El ácido acético es un ácido carboxílico bien conocido con un olor acre y se utiliza ampliamente en diversas industrias. El componente (3S)-tridec-1-in-3-ol introduce un centro quiral y un grupo alquino, lo que hace que el compuesto sea interesante para aplicaciones sintéticas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Síntesis de ácido acético: el ácido acético se produce comúnmente mediante la carbonilación de metanol, un proceso desarrollado por la empresa química Monsanto.
Síntesis de (3S)-tridec-1-in-3-ol: este compuesto se puede sintetizar mediante la reducción enantioselectiva de una cetona propargílica. La reacción generalmente implica el uso de un catalizador quiral para asegurar la formación del enantiómero (3S).
Combinación de ácido acético y (3S)-tridec-1-in-3-ol: el compuesto final se puede preparar mediante esterificación, donde el ácido acético reacciona con (3S)-tridec-1-in-3-ol en presencia de un catalizador ácido como ácido sulfúrico o ácido fosfórico.
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: el ácido acético se puede oxidar a dióxido de carbono y agua. (3S)-tridec-1-in-3-ol puede sufrir oxidación para formar una cetona.
Reducción: el ácido acético se puede reducir a etanol. (3S)-tridec-1-in-3-ol se puede reducir a (3S)-tridecan-3-ol.
Sustitución: el ácido acético puede sufrir reacciones de sustitución nucleofílica para formar ésteres y amidas. (3S)-tridec-1-in-3-ol puede participar en reacciones de sustitución en la posición del alquino.
Reactivos y condiciones comunes
Oxidación: permanganato de potasio o trióxido de cromo para ácido acético; PCC (Clorocromato de piridinio) para (3S)-tridec-1-in-3-ol.
Reducción: hidruro de litio y aluminio o borohidruro de sodio para ácido acético y (3S)-tridec-1-in-3-ol.
Sustitución: cloruros de ácido o anhídridos para ácido acético; haluros de alquilo para (3S)-tridec-1-in-3-ol.
Principales productos
Oxidación: dióxido de carbono y agua a partir de ácido acético; cetona a partir de (3S)-tridec-1-in-3-ol.
Reducción: etanol a partir de ácido acético; (3S)-tridecan-3-ol a partir de (3S)-tridec-1-in-3-ol.
Sustitución: ésteres y amidas a partir de ácido acético; alquinos sustituidos a partir de (3S)-tridec-1-in-3-ol.
Aplicaciones Científicas De Investigación
Ácido acético; (3S)-tridec-1-in-3-ol: tiene diversas aplicaciones en la investigación científica:
Química: utilizado como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas complejas con centros quirales.
Biología: estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: investigado por sus posibles efectos terapéuticos, incluido su papel como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de ácido acético; (3S)-tridec-1-in-3-ol involucra su interacción con varios objetivos moleculares:
Comparación Con Compuestos Similares
Ácido acético; (3S)-tridec-1-in-3-ol: se puede comparar con otros compuestos similares:
Ácido fórmico: un ácido carboxílico más simple con propiedades ácidas similares, pero carece de la complejidad del alquino y el centro quiral.
Ácido propiónico: otro ácido carboxílico con una cadena de carbono ligeramente más larga, pero sin alquino o centro quiral.
(3S)-tridec-1-in-3-ol: En comparación con otros alcoholes propargílicos, tiene un centro quiral único y una cadena de carbono más larga, lo que puede influir en su reactividad y actividad biológica.
La singularidad de este compuesto reside en su combinación de un ácido carboxílico, un alquino y un centro quiral, lo que lo convierte en un compuesto versátil y valioso en varios campos de la investigación y la industria.
Propiedades
Número CAS |
649561-37-5 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
acetic acid;(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
Clave InChI |
VVHRRIRBFLSRCF-BTQNPOSSSA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H](C#C)O.CC(=O)O |
SMILES canónico |
CCCCCCCCCCC(C#C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)


![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)





![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
